The proposed mechanism of action for protodioscin's potential aphrodisiac effects centers around increasing androgen receptor activity []. Androgens like testosterone are essential for sexual function. Protodioscin might enhance the sensitivity of cells to androgens by increasing the number of androgen receptors, potentially leading to improved sexual function.
Protodioscin exhibits a range of biological activities:
The synthesis of protodioscin can be achieved through several methods:
Protodioscin finds applications in various fields:
Several compounds share structural similarities with protodioscin and exhibit comparable biological activities. Here are some notable examples:
Compound | Source | Key Activities |
---|---|---|
Diosgenin | Dioscorea species | Precursor for steroid synthesis |
Gracillin | Dioscorea species | Antioxidant and anti-inflammatory |
Protodioscin | Tribulus terrestris | Aphrodisiac and neuroprotective |
Zingiberensis | Zingiber zerumbet | Antioxidant and anti-inflammatory |
Protodioscin is unique due to its specific combination of structural features that confer distinct biological activities not fully replicated by its analogs. Its potent aphrodisiac effects are particularly emphasized in traditional practices, setting it apart from other steroidal saponins like diosgenin and gracillin.
Protodioscin possesses the molecular formula C51H84O22 with a molecular weight of 1049.2 g/mol [1] [2]. The exact mass has been determined to be 1048.545424 Da through high-resolution mass spectrometry analysis [1] [4]. This compound is officially registered under the Chemical Abstracts Service number 55056-80-9 [1] [5] [6] and carries the European Community number 866-818-2 [1]. The molecular structure comprises 51 carbon atoms, 84 hydrogen atoms, and 22 oxygen atoms, making it a complex steroidal glycoside with significant molecular complexity [1] [3].
Property | Value | Reference |
---|---|---|
Molecular Formula | C51H84O22 | PubChem, ChemSpider [1] [3] |
Molecular Weight (g/mol) | 1049.2 | PubChem, Sigma-Aldrich [1] [5] |
Exact Mass (Da) | 1048.545424 | PubChem [1] |
CAS Number | 55056-80-9 | Multiple sources [1] [5] [6] |
Protodioscin is classified as a spirostanyl glycoside consisting of a trisaccharide unit alpha-L-rhamnopyranosyl-(1→4)-[alpha-L-rhamnopyranosyl-(1→2)]-beta-D-glucopyranoside attached to position 3 of 26-(beta-D-glucopyranosyloxy)-3beta,22-dihydroxyfurost-5-ene via a glycosidic linkage [1] [6]. The compound represents a complex steroid saponin structure where the aglycone moiety is a steroid backbone featuring both spirostane and furostane characteristics [1] [8].
The spirostanol skeleton contains a tetrahydrofuran ring (E) and a tetrahydropyran ring (F) joined at C-22 to form a spirane moiety [14]. Protodioscin exhibits unique structural features with four sugar units: three forming a trisaccharide chain at carbon-3 and one glucose molecule attached at carbon-26 [19] [28]. This distinguishes it from related compounds such as dioscin, which contains only three sugar units attached at carbon-3 without the additional glucose at carbon-26 [28] [31].
The compound is functionally related to diosgenin and derives from a hydride of a spirostan [1] [6]. It is characterized as a steroid saponin, a trisaccharide derivative, a beta-D-glucoside, a pentacyclic triterpenoid, and a cyclic hemiketal [1] [6].
Protodioscin exhibits complex stereochemistry with 31 defined stereocenters [3]. The compound contains multiple chiral centers throughout both the steroid backbone and the attached sugar moieties [3] [4]. The stereochemical configuration is crucial for the compound's biological activity and structural integrity [29].
The sugar components demonstrate specific stereochemical arrangements: the glucose units exhibit beta-D configuration while the rhamnose units display alpha-L configuration [15] [16]. The anomeric protons appear as characteristic signals in nuclear magnetic resonance spectroscopy, with glucose anomeric protons showing doublet patterns (J = 7.2 Hz) and rhamnose anomeric protons appearing as singlets [15].
The 25(R)-conformation has been identified as particularly important for biological activity in structure-activity relationship studies [29]. The compound's three-dimensional structure is stabilized by various intramolecular interactions including hydrogen bonding patterns and hydrophobic interactions [12].
Protodioscin presents as a white to off-white crystalline powder with a melting point range of 190-192°C [6] [7] [11]. The compound exhibits a predicted density of 1.46±0.1 g/cm³ [6] [7] [11] and demonstrates specific optical rotation values of -88.4° (c, 0.01 in pyridine) and -75.3° (c, 0.61 in methanol) [11].
Property | Value | Reference |
---|---|---|
Melting Point (°C) | 190-192 | ChemicalBook, ChemBK [6] [11] |
Density (g/cm³) | 1.46±0.1 (Predicted) | ChemicalBook [6] |
Specific Rotation [α]D (Pyridine) | -88.4 (c, 0.01) | ChemBK [11] |
Specific Rotation [α]D (Methanol) | -75.3 (c, 0.61) | ChemBK [11] |
Solubility in H2O (mg/mL) | 50 (Need ultrasonic) | ChemBK [11] |
Solubility in DMSO (mg/mL) | 50 (Need ultrasonic) | ChemBK [11] |
pKa (Predicted) | 12±0.70 | ChemicalBook [6] |
Hydrogen Bond Donors | 13 | PubChem [1] |
Hydrogen Bond Acceptors | 22 | PubChem [1] |
Rotatable Bonds | 14 | PubChem [1] |
The compound demonstrates limited solubility in water and dimethyl sulfoxide, requiring ultrasonic assistance for dissolution at concentrations of 50 mg/mL [11]. Protodioscin exhibits hygroscopic properties, easily absorbing moisture from the environment [11]. For optimal stability, the compound requires storage under inert atmosphere conditions at temperatures between 2-8°C [5] [6].
The predicted pKa value of 12±0.70 indicates basic character under physiological conditions [6]. The XLogP3-AA value of -1.3 suggests hydrophilic properties, which aligns with the presence of multiple hydroxyl groups and sugar moieties [1].
Protodioscin belongs to the broader family of steroidal saponins and shares structural similarities with several related compounds including dioscin, gracillin, methyl protodioscin, and pseudoprotodioscin [28] [31] [33]. The primary structural difference between protodioscin and dioscin lies in the presence of an additional glucose unit attached at carbon-26 in protodioscin [28] [31].
Compound | Type | Sugar Units | Molecular Formula | Molecular Weight | Key Difference |
---|---|---|---|---|---|
Protodioscin | Furostanol/Spirostanyl Glycoside | 4 | C51H84O22 | 1049.2 | Additional glucose at C-26 [28] |
Dioscin | Spirostanyl Glycoside | 3 | C45H72O16 | 869.0 | No glucose at C-26 [28] |
Gracillin | Spirostanyl Glycoside | 3 | C45H72O16 | 869.0 | Different sugar configuration [28] |
Methyl Protodioscin | Furostanol Glycoside | 4 | C52H86O22 | 1063.2 | Methylated form [31] |
Pseudoprotodioscin | Furostanol Glycoside | 4 | C51H84O22 | 1049.2 | Structural isomer [31] |
The structural differences among these compounds result from different biosynthetic enzymes and pathways [28]. Methyl protodioscin represents a methylated derivative, while pseudoprotodioscin serves as a structural isomer with the same molecular formula but different connectivity [31] [34].
These compounds can be distinguished through their distinct retention times in high-performance liquid chromatography and their unique fragmentation patterns in mass spectrometry [31] [34]. The presence or absence of specific sugar units serves as key markers for identification and quality control purposes [31].
Protodioscin structure has been comprehensively characterized through various spectroscopic techniques. Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton nuclear magnetic resonance revealing characteristic anomeric proton signals [15] [16]. The glucose anomeric protons appear as doublets with coupling constants of 7.2 Hz, while rhamnose anomeric protons manifest as singlets [15].
Carbon-13 nuclear magnetic resonance spectroscopy enables identification of the steroid skeleton and sugar carbon atoms [4] [10]. Distortionless Enhancement by Polarization Transfer experiments facilitate differentiation of carbon types including methyl, methylene, methine, and quaternary carbons [15]. Two-dimensional nuclear magnetic resonance techniques such as Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation provide crucial information about proton-carbon connectivity and glycosidic linkage positions [15] [16].
Method | Application | Key Information |
---|---|---|
1H NMR | Structural elucidation, anomeric proton identification | Anomeric protons: δ 4.94 (Glc), 6.30 (Rha) [15] |
13C NMR | Carbon framework determination | Steroid skeleton, sugar carbons identification [4] [10] |
HSQC | Proton-carbon connectivity | Sugar attachment points confirmation [15] |
HMBC | Long-range correlations | Glycosidic linkage determination [15] |
ESI-MS | Molecular weight confirmation | Molecular ion [M+H]+ at m/z 1050 [20] |
LC-MS/MS | Quantitative analysis | MRM transitions: 888.1 → 1050.2 [20] |
Electrospray ionization mass spectrometry provides molecular weight confirmation with the protonated molecular ion appearing at m/z 1050 [20] [21]. Tandem mass spectrometry using multiple reaction monitoring mode enables sensitive quantitative analysis with characteristic transitions such as 888.1 → 1050.2 [20] [21]. High-resolution electrospray ionization time-of-flight mass spectrometry allows precise mass determination at 1048.545424 Da [4].
Ultraviolet spectrophotometry reveals maximum absorption around 200 nm, which serves as the optimal wavelength for quantitative analysis [25]. Infrared spectroscopy identifies functional groups including hydroxyl, carbon-carbon double bonds, and carbon-oxygen stretch vibrations [24] [27]. High-performance liquid chromatography coupled with diode array detection enables both quantitative analysis and structural confirmation through retention time and ultraviolet spectral comparison [25].